N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
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Overview
Description
N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide: is a complex organic compound with a unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide typically involves the reaction of cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride with dimethylsulfamide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: For large-scale industrial production, the compound is synthesized by mixing cis-exo-bicyclo[2.2.1]heptane-2,3-dimethyl anhydride with dimethylsulfamide, followed by heating until fusion occurs. This method is advantageous due to its simplicity, lower reaction temperature, and high yield .
Chemical Reactions Analysis
Types of Reactions: N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dicarboximide: A structurally related compound with similar chemical properties.
Dimethylsulfamide Derivatives: Compounds with the dimethylsulfamoyl group that exhibit similar reactivity.
Uniqueness: N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide is unique due to its combination of the bicyclic core and the dimethylsulfamoyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
57105-59-6 |
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Molecular Formula |
C10H14N2O5S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
N,N-dimethyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-2-sulfonamide |
InChI |
InChI=1S/C10H14N2O5S/c1-11(2)18(15,16)12-9(13)7-5-3-4-6(17-5)8(7)10(12)14/h5-8H,3-4H2,1-2H3 |
InChI Key |
LCHXFPBOPYFHGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=O)C2C3CCC(C2C1=O)O3 |
Origin of Product |
United States |
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